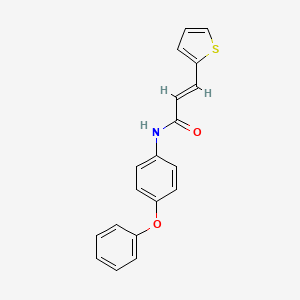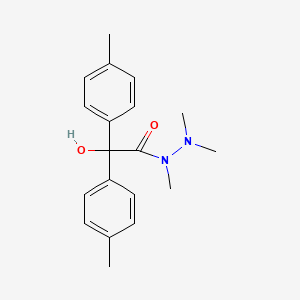
N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide, also known as PPTAA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. PPTAA has a unique chemical structure that makes it a promising candidate for research in drug development, material science, and other areas. In
Mécanisme D'action
The mechanism of action of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cell growth and proliferation. N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell survival and proliferation. N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide can inhibit the growth of cancer cells and induce apoptosis. N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. In addition, N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide is its unique chemical structure, which makes it a promising candidate for research in drug development and material science. N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has also been shown to have low toxicity, which is an important factor in drug development. However, one of the limitations of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide. One area of interest is the development of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide-based materials for use in organic electronic devices. Another area of interest is the investigation of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide as a potential treatment for neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide and its potential applications in drug development.
Méthodes De Synthèse
The synthesis of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide is the Suzuki coupling reaction, which involves the reaction between 4-bromoanisole and 2-thiophenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of 4-phenoxyphenyl-2-thiophenylboronic acid, which is then treated with acryloyl chloride to form N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide.
Applications De Recherche Scientifique
N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has been extensively studied for its potential applications in drug development. Several studies have shown that N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has anti-cancer properties and can inhibit the growth of cancer cells. N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has been studied for its potential use in material science, specifically in the development of organic electronic devices.
Propriétés
IUPAC Name |
(E)-N-(4-phenoxyphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c21-19(13-12-18-7-4-14-23-18)20-15-8-10-17(11-9-15)22-16-5-2-1-3-6-16/h1-14H,(H,20,21)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIGPXFNAOUWLS-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-phenoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)
![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)
![1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5779528.png)
![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)
![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)
![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)
![2-[(2-methylbenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779567.png)
![4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5779569.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5779580.png)
![N-allyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779585.png)
![N-[2-(acetylamino)phenyl]-2-naphthamide](/img/structure/B5779597.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)
![2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5779612.png)